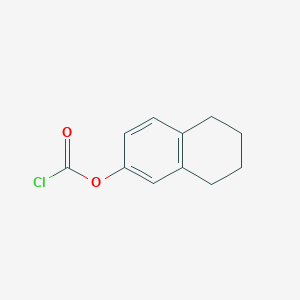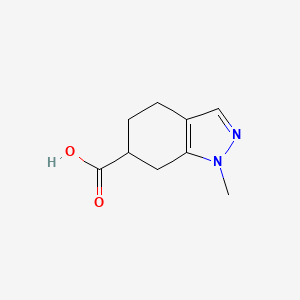
1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid is a chemical compound with the empirical formula C9H12N2O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .
Synthesis Analysis
The synthesis of 1H-indazoles, including 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, often involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final indazole compounds .Molecular Structure Analysis
The molecular structure of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid has been confirmed through various spectroscopic techniques, including 1H, 13C NMR, and IR spectra . HMBC, HSQC, COSY, and NOESY spectra of representative compounds have also been studied .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid are condensation and cyclization . Dehydration occurs faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .Scientific Research Applications
Anti-Inflammatory Agents
Indazole derivatives, including the 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, have been studied for their potential as anti-inflammatory agents. These compounds have shown promise in in vivo models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema . Their mechanism often involves the inhibition of cyclo-oxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) .
Antimicrobial Activity
The indazole nucleus is a component in compounds that exhibit antimicrobial properties. Research has indicated that certain indazole derivatives can be effective against a range of microbial pathogens, potentially offering new avenues for the treatment of infectious diseases .
Anti-Cancer Properties
Indazole derivatives have been evaluated for their antiproliferative activities against various tumor cell lines. N-phenyl-1H-indazole-1-carboxamides, for instance, have been prepared and tested in vitro for their ability to inhibit the growth of cancer cells, showing promising results .
Hypoglycemic Effects
Some indazole compounds have been associated with hypoglycemic activity, suggesting potential applications in the management of diabetes. These compounds may influence glucose metabolism, offering a basis for developing new therapeutic agents .
Antiprotozoal Activity
Indazole derivatives have also been explored for their antiprotozoal effects. This includes potential treatments for diseases caused by protozoan parasites, which remain a significant health challenge in many parts of the world .
Antihypertensive Applications
The structural diversity of indazole nuclei has led to the investigation of their use in antihypertensive drugs. These compounds may affect vascular smooth muscle function or influence the renin-angiotensin system, which regulates blood pressure .
Neuroprotective Effects
Research into indazole derivatives has included their potential neuroprotective effects. These compounds may offer protective benefits against neurodegenerative diseases or acute neurological injuries by modulating various cellular pathways .
Material Science Applications
While not directly related to the indazole’s biological properties, its derivatives, including the 1-methyl variant, can serve as heterocyclic building blocks in material science. They can be used in the synthesis of complex organic molecules, which may have applications in creating new materials or chemical sensors .
properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydroindazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11-8-4-6(9(12)13)2-3-7(8)5-10-11/h5-6H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYIDHFECIZGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC(C2)C(=O)O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid | |
CAS RN |
1490736-66-7 | |
| Record name | 1-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



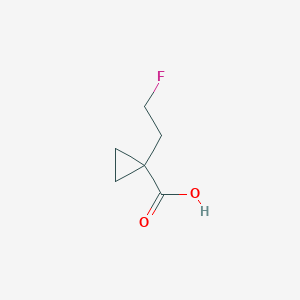
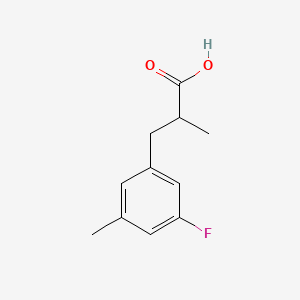
![[4-Methyl-2-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1457510.png)
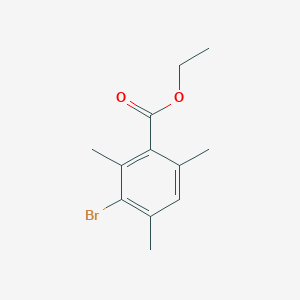
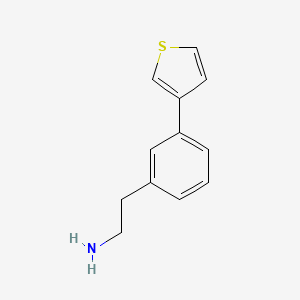


![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine](/img/structure/B1457519.png)


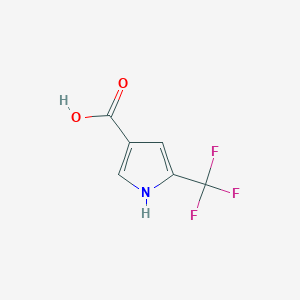
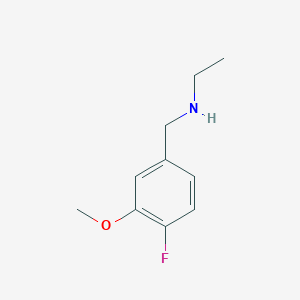
![Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine](/img/structure/B1457527.png)
